
Diethyl 2-acetamido-2-nonylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-nonylpropanedioate is an organic compound with the molecular formula C15H27NO5. It is a derivative of malonic acid and is characterized by the presence of an acetamido group and a nonyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-nonylpropanedioate typically involves the following steps:
Preparation of Malonic Acid Diethyl Ester: This is achieved by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Acetamidation: The malonic acid diethyl ester is then reacted with acetic anhydride and a suitable amine to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-nonylpropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-nonylpropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-acetamido-2-nonylpropanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, influencing their activity. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: Similar structure but lacks the nonyl chain.
Diethyl 2-acetamidopropanedioate: Similar but with different alkyl groups.
Diethyl 2-acetamido-2-ethylpropanedioate: Similar but with an ethyl group instead of a nonyl group.
Uniqueness
Diethyl 2-acetamido-2-nonylpropanedioate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
5440-56-2 |
|---|---|
Molekularformel |
C18H33NO5 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-nonylpropanedioate |
InChI |
InChI=1S/C18H33NO5/c1-5-8-9-10-11-12-13-14-18(19-15(4)20,16(21)23-6-2)17(22)24-7-3/h5-14H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
NUJXESBVQGHSJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


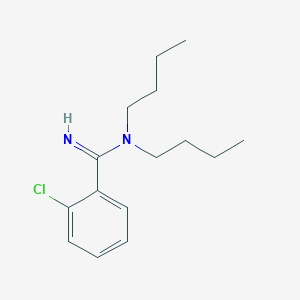

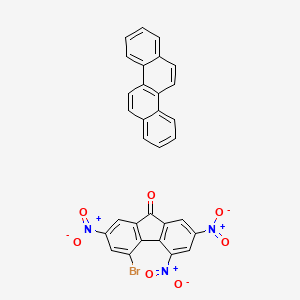
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
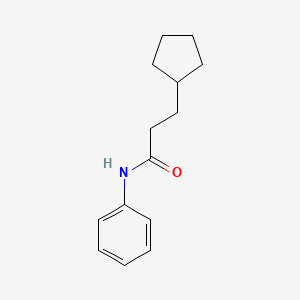



![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
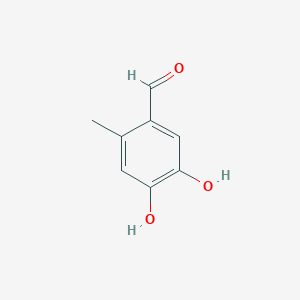
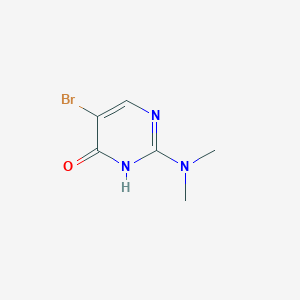


![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
